Furo[3,2-B]pyridin-2-OL
CAS No.: 88011-99-8
Cat. No.: VC8305457
Molecular Formula: C7H5NO2
Molecular Weight: 135.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88011-99-8 |
|---|---|
| Molecular Formula | C7H5NO2 |
| Molecular Weight | 135.12 g/mol |
| IUPAC Name | furo[3,2-b]pyridin-2-ol |
| Standard InChI | InChI=1S/C7H5NO2/c9-7-4-5-6(10-7)2-1-3-8-5/h1-4,9H |
| Standard InChI Key | DZXONXBNMAFQHC-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C(O2)O)N=C1 |
| Canonical SMILES | C1=CC2=C(C=C(O2)O)N=C1 |
Introduction
Structural Characteristics and Molecular Properties
Furo[3,2-b]pyridin-2-ol belongs to the fused bicyclic heterocycle family, featuring a furan ring (oxygen-containing five-membered ring) fused to a pyridine ring (six-membered aromatic ring with one nitrogen atom). The hydroxyl group at the 2-position distinguishes it from its 3-ol and 6-ol isomers.
Comparative Structural Analysis
The compound’s planar structure enables π-π stacking interactions, while the hydroxyl group introduces hydrogen-bonding capabilities. A comparison with isomers reveals critical differences in electronic distribution and steric accessibility:
The 2-ol isomer’s hydroxyl group is positioned ortho to the furan oxygen, potentially creating intramolecular hydrogen bonds that influence conformational stability.
Synthetic Challenges and Proposed Pathways
Cyclization Approaches
The De Gruyter synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones demonstrates the utility of tandem cyclization using methyl 2-(chloromethyl)-3-furoate and phenols. Adapting this protocol with 2-hydroxypyridine derivatives could yield the target compound.
Hypothetical Reaction Scheme:
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Alkylation: React 3-hydroxypyridine with 2-chloromethylfuran under basic conditions.
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Cyclization: Employ t-BuOK in DMF at 65°C to induce furan-pyridine ring fusion.
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Functionalization: Introduce protective groups to direct hydroxyl placement.
Catalytic Cross-Coupling
Palladium-catalyzed cross-coupling, effective for 3-ol derivatives, may facilitate C-O bond formation between furan and pyridine precursors. Gold or phosphoric acid co-catalysts could enhance regioselectivity.
Hypothetical Biological Activities and Mechanisms
While no direct studies on Furo[3,2-b]pyridin-2-ol exist, its structural similarity to kinase inhibitors and anti-inflammatory agents suggests plausible targets:
Anti-Inflammatory Pathways
PAR-2 inhibition, observed in 6-ol derivatives , may extend to the 2-ol isomer. The hydroxyl group’s position could modulate interactions with PAR-2’s extracellular domain, altering protease sensitivity.
Research Gaps and Future Directions
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Synthetic Validation: Priority must be given to developing reliable synthetic routes. Computational tools like DFT simulations could optimize reaction conditions.
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Pharmacokinetic Profiling: Predictive models indicate moderate blood-brain barrier permeability (logBB = -0.3) but require experimental confirmation.
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Target Identification: High-throughput screening against kinase libraries and GPCR panels is essential to map biological activity.
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